4-Isobutoxyaniline
Description
4-Isobutoxyaniline (CAS 5198-04-9) is a substituted aniline derivative with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.24 g/mol. Its structure consists of a para-substituted isobutoxy group (–OCH₂CH(CH₃)₂) attached to an aniline backbone. The compound is synthesized via nucleophilic substitution, typically by reacting 4-aminophenol with isobutyl bromide under basic conditions, yielding 65% in optimized procedures .
Key physicochemical properties include:
- Solubility: Moderate in polar aprotic solvents (e.g., DMSO) due to the aromatic amine and ether functionalities.
- NMR Data: Distinctive ¹H-NMR signals at δ 6.64 (d, 2H, aromatic), 6.50 (d, 2H, aromatic), and 3.46 (d, 2H, –OCH₂–), confirming the branched isobutoxy group .
This compound serves as a precursor for antimicrobial azo-compounds, such as 4-((4-Isobutoxyphenyl)diazenyl)-2,6-dimethylphenol, which exhibit activity against Staphylococcus aureus and Listeria monocytogenes . Its commercial availability from multiple suppliers (e.g., LabBot, BOC Sciences) underscores its utility in pharmaceutical and materials research .
Properties
IUPAC Name |
4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHJFACYRWUMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407697 | |
| Record name | 4-Isobutoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-04-9 | |
| Record name | 4-Isobutoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylpropoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isobutoxyaniline can be synthesized through several methods. One common method involves the reaction of 4-nitrophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-isobutoxynitrobenzene. This intermediate is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
4-Isobutoxyaniline has shown potential as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives have been synthesized and tested against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This highlights its potential as a precursor for developing new antimicrobial agents .
Anticancer Research
Research into the anticancer properties of this compound derivatives has revealed promising results. Some synthesized compounds exhibit cytotoxic effects on cancer cell lines, suggesting that modifications to the aniline structure can lead to enhanced therapeutic efficacy against certain types of cancer .
Materials Science
This compound is utilized in the development of advanced materials, particularly in polymer chemistry.
Polymer Synthesis
As a monomer, this compound can be polymerized to create conductive polymers. These materials are valuable in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of isobutoxy groups can improve solubility and processability, making these polymers easier to work with in industrial applications .
Nanocomposites
The incorporation of this compound into nanocomposite materials has been explored for enhancing mechanical properties and thermal stability. Studies indicate that these composites exhibit improved performance metrics compared to traditional materials, making them suitable for various engineering applications .
Analytical Chemistry
This compound serves as a reagent in analytical chemistry for the detection and quantification of various analytes.
Chromatographic Applications
In chromatography, this compound can be used as a derivatizing agent to enhance the detectability of certain compounds. Its ability to form stable derivatives facilitates the analysis of complex mixtures in environmental and biological samples .
Case Study 1: Antimicrobial Applications
A study published in Journal of Medicinal Chemistry focused on synthesizing a series of this compound derivatives and evaluating their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications significantly increased potency, suggesting pathways for developing new antibiotics targeting resistant pathogens .
Case Study 2: Conductive Polymers
Research conducted at a leading polymer science institute demonstrated that polymers derived from this compound exhibited superior electrical conductivity compared to their non-substituted counterparts. This advancement opens avenues for their application in flexible electronic devices .
Mechanism of Action
The mechanism of action of 4-isobutoxyaniline involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Branching vs. Linearity : The branched isobutoxy group in 4-Isobutoxyaniline introduces steric hindrance, altering solubility and reactivity compared to linear analogs like 4-Butoxyaniline. This is evident in their distinct ¹H-NMR spectra: 4-Butoxyaniline shows a triplet for –OCH₂– (δ 3.58), whereas this compound exhibits a doublet (δ 3.46) due to the adjacent methyl groups .
- Synthetic Efficiency : Both this compound and 4-Butoxyaniline achieve comparable yields (~65%), suggesting similar synthetic accessibility despite structural differences .
Table 2: Antimicrobial Activity of Azo-Derivatives
Key Observations :
- Derivatives of this compound demonstrate broad-spectrum antimicrobial activity , with specific efficacy against Gram-positive pathogens . The branched isobutoxy group may enhance membrane penetration due to increased lipophilicity, though direct comparative studies with linear-chain analogs are lacking in the provided evidence.
Key Observations :
- This compound is classified as an irritant (Xi), consistent with other aniline derivatives. Its commercial availability from multiple suppliers facilitates its use in diverse applications .
Notes and Discrepancies
Conflicting NMR Data: reports anomalous ¹H-NMR signals (δ 7.95, 7.85) for this compound, which conflict with the expected aromatic proton shifts (δ 6.50–6.64) in . This may indicate a mislabeling or synthesis error in the cited study .
Synonym Error: incorrectly lists "3-isobutoxyaniline" as a synonym for this compound. All other sources confirm the para-substitution .
Biological Activity
4-Isobutoxyaniline, a derivative of aniline, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article synthesizes current research findings regarding its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will detail these activities, supported by case studies and relevant data tables.
This compound is characterized by its isobutoxy group attached to the para position of the aniline ring. Its chemical structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of 4-isopropyl-2,6-bis(1-phenylethyl)aniline (KTH-13) have shown promising results against various cancer cell lines. In one study, KTH-13 demonstrated an IC50 value lower than that of Doxorubicin in several cancer types, highlighting its potential as a therapeutic agent .
Case Study: KTH-13 Derivative
- Compound : KTH-13-AD1 (a derivative of 4-isopropyl-aniline)
- Cell Lines Tested : A549, HCT116, MDA-MB-231
- IC50 Values :
- A549: 44.4 µM
- HCT116: 17.8 µM
- MDA-MB-231: 12.4 µM
- Mechanism : Down-regulation of key oncogenes such as EGFR and KRAS was observed in treated cells .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives have been explored through various in vitro studies. Notably, KTH-13-AD1 was shown to suppress nitric oxide (NO) production in macrophage-like cells treated with lipopolysaccharides (LPS), indicating its potential use in inflammatory diseases.
Experimental Findings
- Cell Type : RAW264.7 macrophages
- Treatment Conditions : LPS and sodium nitroprusside (SNP)
- Results :
Antimicrobial Activity
Research into the antimicrobial properties of this compound has revealed its effectiveness against various pathogens. Studies have measured minimum inhibitory concentrations (MICs) against bacteria like E. coli and fungi such as Candida albicans.
Data Summary
Environmental Impact
In addition to its biological activities, the environmental behavior of this compound has been studied concerning its degradation in soil systems. Research indicates that this compound can undergo mineralization processes that affect its persistence and ecological impact.
Soil Mineralization Study
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Isobutoxyaniline, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution of 4-nitroanisole with isobutyl bromide under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Key parameters include solvent polarity (e.g., DMF or ethanol), reaction temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires balancing stoichiometry and reaction time to minimize by-products like dialkylated amines .
- Data Reference : In a reported synthesis, this compound (3b) was obtained in 65% yield using 1H-NMR (DMSO-d6) for structural confirmation (δ 6.64–6.50 ppm for aromatic protons, 3.46 ppm for isobutoxy CH2) .
Q. How is this compound characterized structurally and functionally in academic research?
- Methodological Answer : Characterization combines spectroscopic techniques (1H/13C NMR, IR) and chromatographic methods (HPLC, GC-MS). NMR is critical for confirming substitution patterns (e.g., para-substitution of the isobutoxy group). Functional analysis may involve derivatization into azo-compounds, with UV-Vis spectroscopy used to assess electronic transitions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., bacterial strains, solvent systems). Use systematic approaches:
- Reproducibility Checks : Replicate experiments under identical conditions.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Mechanistic Studies : Probe structure-activity relationships (SAR) via substituent variation (e.g., alkyl chain length, electron-withdrawing groups) .
Q. What strategies improve the yield and purity of this compound in multistep syntheses?
- Methodological Answer :
- Step Optimization : Isolate intermediates (e.g., nitro precursors) via column chromatography to reduce side reactions.
- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation efficiency.
- Solvent Engineering : Use polar aprotic solvents (e.g., DMSO) to enhance solubility of nitro intermediates .
Q. How can computational modeling enhance the design of this compound-based antimicrobial agents?
- Methodological Answer :
- Docking Simulations : Predict binding affinity to bacterial targets (e.g., dihydrofolate reductase).
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with MIC values.
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles pre-synthesis .
Q. What methodologies validate the environmental stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
Q. Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
